Lipophilicity Advantage: LogP 1.46 vs. 1.15 for Des-Methyl Analog Enhances Membrane Partitioning
Methyl 2-amino-2-(5-methylfuran-2-yl)acetate (CAS 749827-79-0) exhibits a computed LogP of 1.46, compared to LogP 1.15 for the des-methyl analog (R)-methyl 2-amino-2-(furan-2-yl)acetate (CAS 127358-24-1), both measured under identical computational methodology (ChemSrc database) . The ΔLogP of +0.31 represents an approximately 2.04-fold higher octanol–water partition coefficient (log₁₀P ratio), directly attributable to the 5-methyl substituent on the furan ring. PSA values are identical at 65.46 Ų, confirming that the lipophilicity gain is achieved without increasing polar surface area—preserving hydrogen-bonding capacity while enhancing passive membrane diffusion .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 (CAS 749827-79-0, C₈H₁₁NO₃, MW 169.18) |
| Comparator Or Baseline | (R)-Methyl 2-amino-2-(furan-2-yl)acetate: LogP = 1.15 (CAS 127358-24-1, C₇H₉NO₃, MW 155.15) |
| Quantified Difference | ΔLogP = +0.31; ~2.04-fold higher octanol–water partitioning for the 5-methyl target compound |
| Conditions | Computed LogP values from ChemSrc database; identical PSA (65.46 Ų) for both compounds |
Why This Matters
A ΔLogP of +0.31 translates to measurably higher passive membrane permeability, which is critical for intracellular target engagement in whole-cell antibacterial screens and for oral bioavailability optimization in early-stage drug discovery—making the 5-methyl analog the preferred choice when cellular penetration is a selection criterion.
